(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate
CAS No.: 117384-46-0
Cat. No.: VC20852805
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117384-46-0 |
|---|---|
| Molecular Formula | C12H22O6 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | ditert-butyl (2S,3S)-2,3-dihydroxybutanedioate |
| Standard InChI | InChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m0/s1 |
| Standard InChI Key | ITWOKJQQGHCDBL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate belongs to the family of tartrate derivatives, specifically the dihydroxysuccinates. This compound is characterized by its unique stereochemical configuration and bulky tert-butyl ester groups. The CAS registry number for this compound is 117384-46-0, which distinguishes it from other tartrate derivatives . The (2S,3S) configuration indicates that both chiral centers at positions 2 and 3 possess the S absolute configuration according to the Cahn-Ingold-Prelog priority rules, giving the molecule its specific three-dimensional arrangement.
Structural Characteristics
Physical and Chemical Properties
Basic Physical Properties
While specific physical data for (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is limited in the available literature, its properties can be reasonably estimated based on structurally similar tartrate derivatives. As a diester with hydroxyl functionalities, it is expected to be a viscous liquid or low-melting solid. The presence of the bulky tert-butyl groups likely influences its physical properties compared to lower molecular weight esters like dimethyl or diethyl tartrates.
Comparative Properties
Table 1 below presents a comparison of properties between (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate and related tartrate derivatives:
Spectroscopic Characteristics
The spectroscopic profile of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate would show characteristic signals in various spectroscopic techniques. In ¹H NMR, the tert-butyl groups would appear as a strong singlet at approximately 1.4-1.5 ppm, while the protons attached to the carbon atoms bearing the hydroxyl groups would likely appear as doublets or multiplets in the 4.0-4.5 ppm range. The hydroxyl protons would show characteristic chemical shifts dependent on concentration and solvent.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate typically involves the esterification of L-tartaric acid or its derivatives with tert-butanol or other tert-butylating reagents. This process requires careful control of reaction conditions to preserve the stereochemical integrity of the tartaric acid substrate. Alternative approaches may involve the transesterification of lower tartrate esters, such as dimethyl or diethyl tartrates, with tert-butanol in the presence of appropriate catalysts.
Protecting Group Applications
The tert-butyl ester functionality serves as an important protecting group for carboxylic acids in organic synthesis. In the context of (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, the tert-butyl groups protect the carboxylate functionalities while leaving the hydroxyl groups available for further chemical transformations. This selective protection strategy is valuable in multi-step synthetic sequences where differential reactivity of functional groups is required.
Purification Methods
Drawing from procedures used for similar tartrate esters, (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate would likely be purified by techniques such as high-vacuum distillation, recrystallization from appropriate solvent systems, or column chromatography. The compound would likely require storage under inert atmosphere to prevent gradual degradation, similar to other tartrate derivatives that may be sensitive to prolonged exposure to atmospheric moisture and oxygen .
Applications and Uses
Asymmetric Synthesis
One of the most significant applications of tartrate esters like (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate is in asymmetric synthesis, where the compound's defined stereochemistry can be utilized to induce chirality in reaction products. The bulky tert-butyl groups may provide enhanced stereoselectivity compared to smaller esters like dimethyl or diethyl tartrates in certain applications. These compounds often serve as chiral auxiliaries or precursors to chiral ligands in various stereoselective transformations.
Pharmaceutical Intermediates
Tartrate derivatives, including (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate, frequently serve as valuable intermediates in the synthesis of pharmaceutically active compounds. The defined stereochemistry and the presence of multiple functional groups make these compounds versatile building blocks for constructing more complex molecules with specific three-dimensional structures required for biological activity. The tert-butyl ester functionality provides orthogonal protection that can be selectively removed under acidic conditions.
Chiral Resolution
Tartrate derivatives have historically been important in chiral resolution processes. While diisopropyl tartrates are commonly used in Sharpless asymmetric epoxidation reactions , the bulkier (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate may offer advantages in specific resolution processes where increased steric demand is beneficial. The compound can potentially form diastereomeric complexes with racemic mixtures, allowing for the separation of enantiomers through differential crystallization or other separation techniques.
Chemical Reactivity
Hydroxyl Group Reactions
The hydroxyl groups in (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The vicinal arrangement of these hydroxyl groups creates a 1,2-diol system that can participate in specific reactions like periodate cleavage or coordination with metal ions to form complexes. These transformations can be utilized in the preparation of various derivatives with modified properties and functions.
Ester Group Stability and Reactivity
The tert-butyl ester groups in this compound exhibit characteristic reactivity patterns. They are resistant to many nucleophilic reagents and basic conditions due to steric hindrance but can be selectively cleaved under acidic conditions or through specific methods like treatment with trifluoroacetic acid. This selective deprotection capability makes the compound valuable in multi-step synthetic sequences where controlled, sequential unveiling of carboxylic acid functionalities is required.
Coordination Chemistry
The 1,2-diol functionality in (2S,3S)-Di-tert-butyl 2,3-dihydroxysuccinate can coordinate with various metal ions to form complexes. This property can be exploited in catalytic systems, where the compound may serve as a ligand or precursor to chiral ligands in metal-catalyzed transformations. The stereochemistry of the diol unit dictates the spatial arrangement of the coordinated metal, potentially influencing the stereoselectivity of catalytic processes.
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